2-[2-(Difluoromethoxy)phenyl]ethan-1-ol
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a difluoromethoxy group at the ortho position and an ethanol chain. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of dual-acting FFAR1/FFAR4 allosteric modulators, as evidenced by its use in forming guanidine derivatives via reaction with dicyandiamide . Its molecular formula is C₉H₁₀F₂O₂ (molecular weight: 200.17 g/mol), and its synthesis involves hydrogen chloride-mediated reactions in 1,4-dioxane . The presence of the difluoromethoxy group enhances metabolic stability and lipophilicity, making it valuable in drug design.
Properties
Molecular Formula |
C9H10F2O2 |
|---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H10F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9,12H,5-6H2 |
InChI Key |
GPNUAMVRGBBPII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-[2-(Difluoromethoxy)phenyl]ethanal or 2-[2-(Difluoromethoxy)phenyl]ethanoic acid.
Reduction: 2-[2-(Difluoromethoxy)phenyl]ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The difluoromethoxy group may enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol and analogous compounds:
Structural and Functional Analysis
- Substituent Position: The position of fluorine atoms significantly impacts electronic effects.
- Functional Groups: The benzylamino group in 2-(benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol introduces basicity and hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic conditions . In contrast, the oxetane ring in 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol offers conformational rigidity, a feature prized in kinase inhibitors .
- Chirality: The (s)-configured amino alcohol () highlights the role of stereochemistry in drug-receptor interactions, particularly in antibiotics or antivirals requiring enantioselectivity .
Biological Activity
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a compound of increasing interest due to its unique structural features and potential biological activities. Characterized by the presence of a difluoromethoxy group and a hydroxyl (-OH) moiety, this compound may have applications in pharmaceuticals and other fields. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is C9H10F2O2. The difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets. The presence of the hydroxyl group suggests potential for hydrogen bonding, which can be crucial for biological activity.
Preliminary Studies
Research on the biological activity of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is still in its infancy, but preliminary studies indicate several promising activities:
- Antimicrobial Properties : Compounds with difluoromethoxy groups have been associated with antimicrobial effects, suggesting that 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol may also exhibit similar properties.
- Enzyme Inhibition : The compound's structure may allow it to inhibit certain enzymes, potentially making it useful in treating conditions involving enzyme dysregulation .
Synthesis Methods
The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol can be achieved through various chemical reactions, including:
- Nucleophilic Substitution : Utilizing difluoromethylated phenols as starting materials allows for the introduction of the difluoromethoxy group via nucleophilic substitution reactions.
- One-Pot Reactions : Recent advancements in synthetic methodologies have enabled one-pot reactions that simplify the synthesis process while maintaining high yields .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol, highlighting their unique aspects and potential biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloro-3-methylphenol | Chlorine substitution on a phenolic ring | Exhibits significant antibacterial properties |
| 3-(Difluoromethoxy)phenol | Difluoromethoxy substitution on phenol | Potentially different biological activities |
| 4-(Hydroxymethyl)-2-methylphenol | Hydroxymethyl and methyl substitutions | Different reactivity profiles due to additional groups |
This comparative analysis underscores the distinctiveness of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol and its potential therapeutic implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
